molecular formula C8H15BrO B14148366 8-Bromo-3-octanone CAS No. 2146-62-5

8-Bromo-3-octanone

Cat. No.: B14148366
CAS No.: 2146-62-5
M. Wt: 207.11 g/mol
InChI Key: CUOQKPHARWNHKT-UHFFFAOYSA-N
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Description

8-Bromo-3-octanone is an organic compound with the molecular formula C8H15BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the eighth carbon of an octanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromo-3-octanone can be synthesized through several methods. One common approach involves the bromination of 3-octanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-octanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-3-octanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3-octanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or disrupt cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

    3-Octanone: A non-brominated analog with similar structural features but different reactivity.

    8-Bromo-1-octene: A brominated compound with a double bond, differing in its chemical behavior and applications.

    8-Bromo-1-octanol: A brominated alcohol with distinct properties and uses.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

8-bromooctan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-2-8(10)6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOQKPHARWNHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315807
Record name 8-Bromo-3-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-62-5
Record name 8-Bromo-3-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2146-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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